molecular formula C7H3BrCl2O3S B15260686 2-Bromo-5-(chlorosulfonyl)benzoyl chloride

2-Bromo-5-(chlorosulfonyl)benzoyl chloride

Cat. No.: B15260686
M. Wt: 317.97 g/mol
InChI Key: UDSBGFZNFXQNOQ-UHFFFAOYSA-N
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Description

2-Bromo-5-(chlorosulfonyl)benzoyl chloride is a chemical compound with the molecular formula C7H3BrClO2S. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and chlorosulfonyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-5-(chlorosulfonyl)benzoyl chloride typically involves the chlorosulfonation of 2-bromo-5-chlorobenzoic acid. The reaction is carried out in the presence of chlorosulfonic acid, which acts as both the chlorinating and sulfonating agent. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved safety due to the controlled addition of reagents .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(chlorosulfonyl)benzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.

    Reduction Reactions: It can be reduced to form 2-bromo-5-sulfanylbenzoyl chloride.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-(chlorosulfonyl)benzoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for studying biological processes.

    Medicine: It is employed in the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(chlorosulfonyl)benzoyl chloride involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations, where the compound acts as an electrophilic reagent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(chlorosulfonyl)benzoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and chlorosulfonyl groups makes it a versatile intermediate for various chemical reactions .

Properties

Molecular Formula

C7H3BrCl2O3S

Molecular Weight

317.97 g/mol

IUPAC Name

2-bromo-5-chlorosulfonylbenzoyl chloride

InChI

InChI=1S/C7H3BrCl2O3S/c8-6-2-1-4(14(10,12)13)3-5(6)7(9)11/h1-3H

InChI Key

UDSBGFZNFXQNOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)Cl)Br

Origin of Product

United States

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